N-cyclopentyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide
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Overview
Description
N-cyclopentyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C18H23FN2O2. It is known for its unique chemical structure, which includes a piperidine ring substituted with a cyclopentyl group and a 4-fluorobenzoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions using cyclopentyl halides or cyclopentyl Grignard reagents.
Attachment of the 4-Fluorobenzoyl Moiety: The 4-fluorobenzoyl group is introduced through acylation reactions using 4-fluorobenzoyl chloride or anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N-cyclopentyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drug candidates with potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. Key pathways involved in its mechanism of action include:
Inhibition of Enzymes: The compound can inhibit enzymes involved in disease pathways, such as kinases or proteases.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
N-cyclopentyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-cyclopentyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
N-cyclopentyl-1-(4-methylbenzoyl)piperidine-4-carboxamide: Contains a methyl group instead of fluorine, affecting its reactivity and interactions with biological targets.
N-cyclopentyl-1-(4-nitrobenzoyl)piperidine-4-carboxamide:
Properties
IUPAC Name |
N-cyclopentyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c19-15-7-5-14(6-8-15)18(23)21-11-9-13(10-12-21)17(22)20-16-3-1-2-4-16/h5-8,13,16H,1-4,9-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMZSDFAJXIYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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